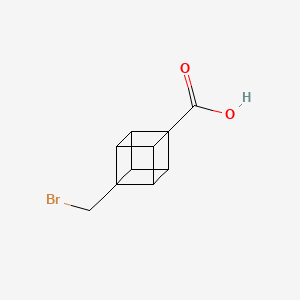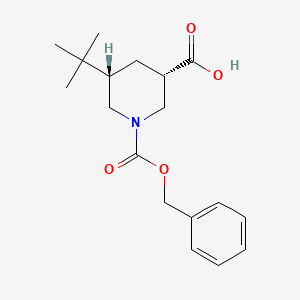
(3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid, also known as tert-butyl-3-carboxy-5-phenyl-piperidine-1-carboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research.
Mecanismo De Acción
The mechanism of action of (3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid involves its interaction with the dopamine transporter. The compound binds to the transporter, inhibiting the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, which can have various effects on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid are primarily related to its interaction with the dopamine transporter. The compound has been shown to increase dopamine levels in the brain, which can result in various effects, including increased motor activity, improved cognitive function, and decreased appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is its high affinity for the dopamine transporter, which makes it a potential candidate for the development of drugs that target this transporter. However, one of the limitations of the compound is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research and development of (3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid. One potential direction is the modification of the compound to improve its potency and selectivity for the dopamine transporter. Another direction is the investigation of the compound's potential as a treatment for various central nervous system disorders, including Parkinson's disease and attention deficit hyperactivity disorder. Additionally, the compound's potential as a research tool for studying the dopamine transporter and its role in various physiological processes could be explored.
Métodos De Síntesis
The synthesis of (3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid involves the reaction of (3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid-carboxy-5-phenyl-piperidine-1-carboxylate with a strong acid, such as hydrochloric acid or sulfuric acid. The reaction results in the formation of the desired product, which can be purified through various methods, including recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
(3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has potential applications in pharmaceutical research, specifically in the development of drugs that target the central nervous system. The compound has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of disorders such as Parkinson's disease and attention deficit hyperactivity disorder.
Propiedades
IUPAC Name |
(3S,5S)-5-tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)15-9-14(16(20)21)10-19(11-15)17(22)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWJPMSWWHDQPW-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

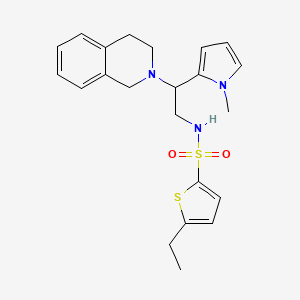

![5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid](/img/structure/B2487853.png)
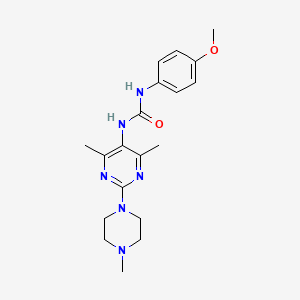
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)


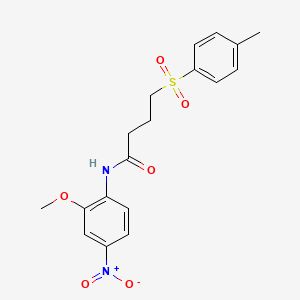
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2487862.png)
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2487863.png)

![Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2487865.png)
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
